3-phenyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide
Overview
Description
3-phenyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a phenyl group attached to the thiazole ring, which is further connected to a propanamide moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Propanamide Moiety: The final step involves the reaction of the thiazole derivative with a suitable amine to form the propanamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, alcohols, basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted amides, esters.
Scientific Research Applications
3-phenyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-phenyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-phenyl-1,3-thiazole: A simpler thiazole derivative with similar biological activities.
4-phenyl-1,3-thiazole-2-amine: Another thiazole derivative with potential antimicrobial properties.
N-phenyl-1,3-thiazole-4-carboxamide: A related compound with anticancer activity.
Uniqueness
3-phenyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of both phenyl and thiazole groups enhances its potential as a multifunctional compound in various scientific and industrial applications .
Properties
IUPAC Name |
3-phenyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2OS/c27-23(16-11-18-7-3-1-4-8-18)25-21-14-12-19(13-15-21)22-17-28-24(26-22)20-9-5-2-6-10-20/h1-10,12-15,17H,11,16H2,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZCWINATJGPAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C3=CSC(=N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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